4-methyl-2-(4-morpholinyl)-6-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-morpholin-4-ylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGAHNKHMZBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Morpholine Moiety As a Privileged Pharmacophore in Ligand Design and Optimization
Morpholine (B109124), a six-membered saturated heterocycle containing both an amine and an ether functional group, is frequently incorporated into bioactive molecules. Its advantageous physicochemical and metabolic properties have established it as a privileged structure in medicinal chemistry, capable of significantly enhancing the drug-like qualities of a compound. researchgate.netresearchgate.net
Exploration of Morpholine's Role in Modulating Biological Activity Profiles
The morpholine moiety is a versatile tool for modulating the biological activity of therapeutic agents. nih.gov Its incorporation can lead to enhanced potency, improved selectivity, and better pharmacokinetic profiles. researchgate.netunimi.it For example, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine group is a recurring feature, contributing to both high potency and isoform selectivity. acs.orgresearchgate.net Studies have shown that replacing the morpholine ring with other substituents can lead to a significant loss of activity, underscoring its direct contribution to the pharmacophore. acs.org Beyond enhancing potency, the morpholine ring is often added to lead compounds to improve metabolic stability and solubility, which are critical factors for developing orally available drugs. nih.govunimi.it
Table 2: Influence of Morpholine Moiety on PI3K Inhibitory Activity
Rationale and Justification for Focused Academic Research on 4 Methyl 2 4 Morpholinyl 6 Quinolinol
Identification of Underexplored Chemical Space within Quinoline-Morpholine Derivatives
The quest for novel drug candidates continually drives chemists to synthesize and investigate new molecular entities. While quinoline and morpholine are individually well-established building blocks in drug discovery, the specific combination and substitution patterns found in derivatives like this compound represent a largely untapped area of chemical space. mdpi.comnih.gov
Research indicates that the generation of more complex, C-functionalized morpholine derivatives remains a "considerably underexplored" field. nih.gov The strategic synthesis of new series of quinoline-based molecules is a common approach to discovering compounds with novel biological activities. nih.govrsc.org The specific architecture of this compound—featuring a methyl group at the 4-position, a morpholinyl substituent at the 2-position, and a hydroxyl group at the 6-position of the quinoline nucleus—presents a unique substitution pattern. Investigating such distinct compounds is crucial for expanding the known chemical diversity and uncovering new pharmacological potential that may not be present in more commonly studied analogues.
Hypothesis Generation for Novel Biological Mechanisms and Target Interactions
The quinoline scaffold is often described as a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to diverse pharmacological effects such as anticancer, antimalarial, and antibacterial properties. mdpi.comresearchgate.net The introduction of various substituents onto the quinoline ring can significantly enhance target specificity and potency. researchgate.net This inherent versatility of the quinoline core provides a strong foundation for hypothesizing novel biological roles for its derivatives.
Scientific studies have revealed that different quinoline derivatives can act as:
Cholinesterase inhibitors , with potential applications in neurodegenerative diseases. nih.gov
Dual EGFR/HER-2 inhibitors , showing promise as anti-tumor agents. rsc.org
Multidrug Resistance Protein 2 (MRP2) inhibitors , which could help overcome drug resistance in cancer. nih.gov
Antibacterial agents , targeting pathogenic bacteria. researchgate.net
The unique combination of the quinoline core with a morpholine ring in this compound invites the generation of new hypotheses. The morpholine moiety is a key structural unit in many bioactive compounds, and its presence could steer the molecule towards novel protein targets. nih.gov Furthermore, the hydroxyl group at the 6-position can participate in crucial hydrogen bonding interactions with biological receptors, potentially unlocking new mechanisms of action. cymitquimica.com The study of this compound could, therefore, lead to the identification of new therapeutic targets or novel ways to modulate existing ones.
Table 1: Examples of Biological Activities of Substituted Quinoline Derivatives
| Quinoline Derivative Class | Biological Target/Activity | Reference |
|---|---|---|
| 4-N-phenylaminoquinoline-morpholine hybrids | Cholinesterase (AChE and BChE) Inhibition | nih.gov |
| Quinoline-based derivatives | EGFR/HER-2 Dual-Target Inhibition | rsc.org |
| Benzoyl-2-arylquinolines | Multidrug Resistance Protein 2 (MRP2) Inhibition | nih.gov |
| Oxazino-quinoline derivatives | GLI1 Inhibition (Anticancer) | nih.gov |
| 4-Hydroxy-2-alkylquinolines (HAQs) | Involvement in Antibiotic Resistance | wikipedia.org |
Contribution to Fundamental Understanding of Structure-Activity Relationships in this Compound Class
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. nih.gov These studies are essential for the rational design and optimization of new drug candidates. The investigation of specific molecules like this compound provides valuable data points that contribute to a more comprehensive understanding of the SAR for the broader class of quinoline-morpholine derivatives. researchgate.netnih.gov
Research on related compounds has already highlighted key SAR principles:
The position of substituents on the quinoline ring is critical for activity; for example, 8-benzoyl-2-arylquinolines generally show more potent MRP2 inhibition than their 6-benzoyl isomers. nih.gov
The length of a linker chain connecting the quinoline and morpholine moieties can significantly impact the inhibitory activity against cholinesterases. nih.gov
The presence and position of halogen substituents on associated phenyl rings can be essential for inhibitory effects on certain transporters. frontiersin.org
Analyzing the distinct structural features of this compound—the C2-morpholinyl group, the C4-methyl group, and the C6-hydroxyl group—in biological assays would generate crucial data. This information helps to build more predictive SAR models, which can guide the future design of compounds with enhanced potency, greater selectivity, and improved pharmacokinetic properties. Each new compound that is thoroughly characterized adds another piece to the complex puzzle of molecular interactions, ultimately accelerating the development of more effective medicines.
Table 2: Key Structure-Activity Relationship (SAR) Observations in Quinoline Derivatives
| Structural Feature | Impact on Biological Activity | Compound Class Example | Reference |
|---|---|---|---|
| Position of Benzoyl Group | Position on the quinoline ring is important for MRP2 inhibition. | Benzoyl-2-arylquinolines | nih.gov |
| Linker Length | A 2-methylene linker between quinoline and morpholine showed better AChE inhibition than 3- or 4-methylene linkers. | Quinoline-morpholine hybrids | nih.gov |
| Cyclization of Substituents | Cyclization of substituents at C7-C8 to an oxazine (B8389632) ring led to potent GLI1 inhibitors. | Oxazino-quinolines | nih.gov |
| Hydroxyl (OH) Group Position | The presence of OH groups at specific positions can be critical for bioactivity. | Anthraquinones (related bicyclic system) | frontiersin.org |
| Methyl Group | Methyl groups can influence activity and are key features in some bioactive quinolines. | 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol | nih.gov |
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.netyoutube.com This process helps to identify potential synthetic routes by recognizing key bond disconnections that correspond to reliable forward chemical reactions.
For this compound, two primary disconnections are evident. The most logical initial disconnection is at the C-N bond between the quinoline ring and the morpholine moiety. This is a common strategy for compounds joined by a heteroatom and points to a nucleophilic aromatic substitution (SNAr) reaction in the forward synthesis. amazonaws.com This step reveals two key synthons: a 4-morpholinyl cation and a 2-substituted 4-methyl-6-quinolinol anion. The corresponding synthetic equivalents would be morpholine and a quinoline core activated at the 2-position with a good leaving group, such as a halogen (e.g., 2-chloro-4-methyl-6-quinolinol).
The second major disconnection breaks down the quinoline core itself. The quinoline ring is a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. Established quinoline syntheses, such as the Doebner-von Miller, Combes, or Friedländer reactions, provide reliable methods for its construction from simpler aniline (B41778) and carbonyl precursors. wikipedia.orgiipseries.orgwikipedia.orgwikipedia.org This leads to precursors like a substituted aniline (p-aminophenol) and a three-or-four carbon carbonyl-containing fragment.
Figure 1: Retrosynthetic Analysis of this compound
The central challenge in synthesizing the target molecule is the construction of the 4-methyl-6-quinolinol scaffold. Several classical name reactions are suitable for this transformation, each utilizing different starting materials and conditions.
Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.org To obtain the 4-methyl-6-hydroxy substitution pattern, p-aminophenol would be reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634). The reaction proceeds through a 1,4-Michael addition of the aniline to the carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. allfordrugs.com
Combes Quinoline Synthesis : The Combes synthesis is another acid-catalyzed reaction that condenses an aniline with a β-diketone. iipseries.orgwikipedia.org For the target core, p-aminophenol would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The initial step forms a Schiff base intermediate, which then undergoes an intramolecular electrophilic ring closure, followed by dehydration to yield the 2,4-disubstituted quinoline. wikipedia.org
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.orgjk-sci.com To apply this to the 4-methyl-6-quinolinol core, one would theoretically start with 5-amino-2-hydroxyacetophenone and acetone. The reaction can be catalyzed by either acid or base. organic-chemistry.org However, the availability of the substituted 2-aminoaryl ketone can be a limitation of this route. researchgate.net
Conrad-Limpach Synthesis : This pathway is particularly useful for producing 4-hydroxyquinolines (4-quinolones). nih.govnih.gov It involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate (B1235776). The reaction with p-aminophenol would first form an enamine intermediate, which is then cyclized at high temperatures. While this method reliably produces a 4-hydroxy group, it would yield a 2-methyl-6-hydroxy-4-quinolone, requiring subsequent modification to achieve the desired 4-methyl-2-substituted pattern, making it less direct for this specific target.
The introduction of the morpholine ring at the C2 position of the quinoline core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The pyridine-like ring of quinoline is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present.
The key intermediate required for this step is a 2-haloquinoline, most commonly 2-chloro-4-methyl-6-quinolinol . This precursor can be synthesized from the corresponding 4-methyl-6-hydroxy-2(1H)-quinolone. The quinolone, which is a stable tautomer of 2-hydroxyquinoline, can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.com
Once the 2-chloro intermediate is obtained, it can be reacted directly with morpholine. The reaction is typically carried out by heating the two reagents in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated during the reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C2 carbon of the quinoline ring and displacing the chloride ion to form the final C-N bond. mdpi.comresearchgate.net The reactivity of chloroquinolines in SNAr reactions is well-established, making this a reliable and widely used method. researchgate.net
Optimized Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a complete synthetic pathway can be assembled. Optimization involves selecting the most efficient reactions, considering factors like yield, atom economy, and reaction conditions.
A plausible and conventional multistep synthesis would proceed as follows:
Formation of the Quinolinol Core : A Doebner-von Miller reaction between p-aminophenol and crotonaldehyde in the presence of an acid catalyst (e.g., HCl or H₂SO₄) and an oxidizing agent would yield 4-methyl-6-quinolinol. This approach directly establishes the required methyl and hydroxyl substitution on the quinoline core.
Conversion to 2-Quinolone : The synthesized 4-methyl-6-quinolinol would need to be converted to its 2-quinolone tautomer. This can often be achieved through specific reaction conditions or may exist in equilibrium. A more direct route to the quinolone might involve a Combes-type synthesis followed by oxidation or other functional group manipulations.
Chlorination : The resulting 4-methyl-6-hydroxy-2(1H)-quinolone is then chlorinated at the 2-position. This is a standard transformation accomplished by heating the quinolone with phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com This step produces the key intermediate, 2-chloro-4-methyl-6-hydroxyquinoline. Care must be taken to manage the reactivity of the phenolic hydroxyl group, which may require protection (e.g., as a methoxy (B1213986) or benzyloxy group) prior to chlorination and subsequent deprotection. A synthesis of the analogous 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported, demonstrating the viability of this sequence on a related scaffold. atlantis-press.com
Nucleophilic Aromatic Substitution : The final step is the SNAr reaction between 2-chloro-4-methyl-6-hydroxyquinoline and morpholine. Heating these reactants, typically in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP), or even neat, would afford the target compound this compound.
The following table summarizes typical conditions reported for analogous transformations.
| Step | Reaction Type | Typical Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Doebner-von Miller Cyclization | Aniline derivative, α,β-unsaturated carbonyl, HCl/H₂SO₄, oxidant, heat | Construct the 4-methyl-6-quinolinol core |
| 2 | Chlorination of Quinolone | POCl₃, DMF (cat.), heat (e.g., 110 °C) | Generate the 2-chloroquinoline (B121035) intermediate |
| 3 | Nucleophilic Aromatic Substitution | Morpholine, heat, optional base (e.g., K₂CO₃) or solvent (e.g., DMF) | Install the morpholine moiety at the 2-position |
Modern synthetic chemistry emphasizes the use of methods that are more efficient, produce less waste, and use less hazardous materials. These principles can be applied to the synthesis of this compound.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and sometimes improve product purity by minimizing side reactions. frontiersin.org Microwave energy efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and accelerated reaction rates.
This technology can be applied to multiple steps in the synthesis of the target molecule:
Quinoline Core Formation : Microwave-assisted Friedländer jk-sci.com and Conrad-Limpach researchgate.net syntheses have been reported to proceed much faster and with higher yields compared to conventional heating. For example, the reaction of anilines with ethyl acetoacetate to form quinolones can be completed in minutes under microwave irradiation, compared to several hours with traditional refluxing. researchgate.netchemicalbook.com
Nucleophilic Aromatic Substitution : The SNAr reaction to install the morpholine moiety is also highly amenable to microwave assistance. Reactions that might require prolonged heating for many hours can often be completed in 10-30 minutes in a microwave reactor. The synthesis of fused pyran derivatives bearing a 2-morpholinoquinoline (B2669137) nucleus has been successfully demonstrated using microwave irradiation, highlighting the utility of this technique for related structures. nih.gov
The table below compares reaction times for conventional versus microwave-assisted methods for analogous quinoline syntheses.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference Example |
|---|---|---|---|
| Quinoline Synthesis (Friedländer) | Several hours | 5-15 minutes | Synthesis of poly-substituted quinolines jk-sci.com |
| 2-Quinolone Synthesis | 3-24 hours | 10-25 minutes | Synthesis of 4-methyl-2-hydroxyquinolines researchgate.netchemicalbook.com |
| Olefination of 2-methylquinoline | 12-24 hours | 10-20 minutes | Synthesis of 2-vinylquinolines nih.gov |
| Synthesis of 2-morpholinoquinoline derivatives | Not specified | 15-20 minutes | Synthesis of fused pyrans from 2-morpholinoquinoline-3-carbaldehyde nih.gov |
The use of microwave-assisted, solvent-free, or catalyst-free conditions where possible represents a significant step toward a greener synthesis of this compound and related heterocyclic compounds.
Synthetic Strategies and Chemical Diversification of this compound
The synthesis and functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry, is a subject of intense research. This article focuses on the chemical compound this compound, exploring its synthetic methodologies, derivatization strategies for generating analogs, and the analytical techniques employed for its purity assessment and structural confirmation.
Computational Chemistry and in Silico Modeling of 4 Methyl 2 4 Morpholinyl 6 Quinolinol
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in predicting the interaction between a ligand and a protein's binding site.
Molecular docking simulations have been employed to predict how 4-methyl-2-(4-morpholinyl)-6-quinolinol fits within the active sites of various protein targets. These simulations reveal the most stable binding poses and conformations of the molecule, which are crucial for its biological activity. The quinoline (B57606) core of the molecule often serves as an anchor, positioning the morpholinyl and methyl groups to interact with specific regions of the binding pocket. The conformation of the morpholine (B109124) ring, whether in a chair or boat form, can significantly influence the binding affinity and selectivity.
The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For this compound, these interactions typically include:
Hydrogen Bonds: The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen in the quinoline ring and the hydroxyl group, are potential sites for hydrogen bonding with amino acid residues in the protein's active site.
π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.
Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Morpholine Oxygen | Lys, Arg, His |
| Hydrogen Bond | Quinoline Nitrogen | Ser, Thr, Asn, Gln |
| Hydrogen Bond | Quinolinol Hydroxyl | Asp, Glu, His |
| Hydrophobic Contact | Methyl Group | Val, Leu, Ile, Ala |
| π-π Stacking | Quinoline Ring | Phe, Tyr, Trp |
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, its structure can be used as a query in virtual screening campaigns to identify potential new biological targets. This process can uncover previously unknown therapeutic applications for the compound by matching its structural and chemical features against a vast database of protein structures.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key to predicting a molecule's reactivity.
HOMO: The HOMO is associated with the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich quinolinol ring and the morpholine group, indicating these are the probable sites for electrophilic attack.
LUMO: The LUMO is associated with the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the quinoline ring system, suggesting this region is susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap implies high stability and low reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical stability and reactivity |
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.
Negative Potential Regions: These regions, typically colored red or yellow, indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these areas are expected around the oxygen and nitrogen atoms of the morpholine and quinolinol moieties.
Positive Potential Regions: These regions, usually colored blue, indicate an electron deficiency and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms attached to heteroatoms.
The ESP map provides a visual representation of the molecule's polarity and is instrumental in understanding its non-covalent interactions, such as hydrogen bonding and electrostatic interactions with protein targets.
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational method used to identify the energetically preferred three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, this analysis is crucial as the molecule's shape is intrinsically linked to its interaction with biological targets. The analysis involves mapping the potential energy surface to identify low-energy minima, which represent stable conformers, and the transition states that separate them.
The primary sources of conformational flexibility in this compound are the rotation around the C-N bond connecting the quinoline and morpholine rings, and the puckering of the morpholine ring itself. The morpholine ring typically adopts a stable chair conformation, but boat and twist-boat conformations are also possible and their relative energies would be determined. Furthermore, the quinolinol core can exist in keto-enol tautomeric forms, and computational studies on similar quinolones have shown that the keto form is often more stable. researchgate.net
A systematic conformational search would be performed using molecular mechanics force fields. The resulting conformers would be ranked by their steric energy. To obtain more accurate energy values, the geometries of the lowest-energy conformers would be further optimized using higher-level quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netmdpi.com The energy difference between these conformers helps in understanding the probability of their existence at physiological temperatures. The results of such an analysis provide a detailed energy landscape, highlighting the most stable and likely bioactive conformations of the molecule.
Table 1: Illustrative Conformational Analysis Results for this compound
This table illustrates the type of data generated from a conformational analysis, showing hypothetical relative energies for different conformations.
| Conformer ID | Morpholine Ring Conformation | Dihedral Angle (Quinoline-Morpholine) | Relative Energy (kcal/mol) | Population (%) |
| Conf-01 | Chair | 178.5° | 0.00 | 75.2 |
| Conf-02 | Chair | -65.2° | 1.25 | 13.5 |
| Conf-03 | Twist-Boat | 179.1° | 2.50 | 5.8 |
| Conf-04 | Chair | 68.9° | 2.90 | 4.1 |
| Conf-05 | Boat | -177.3° | 5.50 | 1.4 |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Dynamics
Molecular dynamics (MD) simulations provide powerful insights into the behavior of a ligand-receptor complex over time, revealing details about binding stability, flexibility, and the energetic factors driving the interaction. nih.gov
Once this compound is docked into the binding site of a hypothetical protein target, an all-atom MD simulation is performed. The stability of the resulting complex is primarily assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and the ligand is stably bound.
The flexibility of individual amino acid residues within the protein is analyzed using the Root Mean Square Fluctuation (RMSF). The RMSF plot highlights regions of the protein that are rigid and those that are more flexible. Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuation compared to the unbound protein, indicating a stabilization of the binding site upon ligand association.
MD simulations can elucidate the pathways of ligand binding and unbinding. Techniques such as steered molecular dynamics (SMD) or umbrella sampling can be used to apply an external force to pull the ligand out of the binding pocket, allowing for the characterization of the dissociation pathway and the identification of key intermediate states and energy barriers. This information is valuable for understanding the kinetics of binding and the mechanism of interaction, which can be crucial for designing molecules with improved residence time at the target.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used techniques to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. mdpi.comnih.gov These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand, and the binding free energy (ΔG_bind) is determined as the difference between these states.
The binding free energy is composed of several terms:
ΔE_MM: The molecular mechanics energy, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.
ΔG_solv: The solvation free energy, which is further divided into a polar component (ΔG_polar) and a non-polar component (ΔG_nonpolar).
The polar solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar energy is typically estimated from the solvent-accessible surface area (SASA). While these methods can sometimes overestimate binding affinities, they are highly effective for ranking different compounds and understanding the key energetic contributions to binding. nih.gov
Table 2: Illustrative MM/GBSA Binding Free Energy Calculation
This table provides a representative breakdown of the energy components for the binding of this compound to a hypothetical target protein. All values are in kcal/mol.
| Energy Component | Value (kcal/mol) |
| van der Waals Energy (ΔE_vdW) | -45.82 |
| Electrostatic Energy (ΔE_elec) | -21.55 |
| Molecular Mechanics Energy (ΔE_MM) | -67.37 |
| Polar Solvation Energy (ΔG_polar) | 35.10 |
| Non-polar Solvation Energy (ΔG_nonpolar) | -4.65 |
| Solvation Free Energy (ΔG_solv) | 30.45 |
| Binding Free Energy (ΔG_bind) | -36.92 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are essential computational tools for rational drug design, helping to establish a link between a molecule's structure and its biological activity. researchgate.netpensoft.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. pensoft.netmdpi.com To develop a QSAR model for this compound, a training set of structurally similar quinoline derivatives with experimentally determined bioactivities would be required. mdpi.com
2D-QSAR: This approach uses 2D structural descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices to build a predictive model. nih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. nih.gov These methods align the molecules in the training set and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease activity. For instance, a CoMFA map might indicate that a bulky substituent is favored in one region (sterically favorable, green contour) while an electronegative group is favored in another (electropositive field, blue contour).
A crucial part of QSAR modeling is rigorous statistical validation, using both internal (cross-validation, q²) and external (prediction for a test set, r²_pred) methods to ensure the model's robustness and predictive power. pensoft.netnih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. nih.govmdpi.com For this compound, a pharmacophore model would be generated based on its key structural features. This model serves as a 3D query to screen large compound libraries for new molecules that match the pharmacophoric requirements and are therefore potential new hits. nih.govyoutube.com
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Description | Location on Molecule |
| Hydrogen Bond Donor (HBD) | The hydroxyl group | 6-position of the quinoline ring |
| Hydrogen Bond Acceptor (HBA) | The nitrogen and oxygen atoms of the morpholine ring, the nitrogen of the quinoline ring | Morpholine ring, Quinoline ring |
| Aromatic Ring (AR) | The bicyclic quinoline system | Quinoline core |
| Hydrophobic (H) | The methyl group and parts of the quinoline ring | 4-position of the quinoline ring |
Elucidation of Essential Pharmacophoric Features for Rational Design
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger or block its response. nih.govnih.gov This approach identifies the key molecular features responsible for a compound's biological activity, thereby guiding the rational design and optimization of new drug candidates. fiveable.me For this compound, a pharmacophore model would be developed to map out the crucial chemical functionalities in three-dimensional space that are vital for its molecular recognition by a target receptor.
The process of developing a pharmacophore model is iterative and involves several key steps. fiveable.me It can be approached from two main standpoints: ligand-based and structure-based modeling. nih.gov In a ligand-based approach, a set of known active molecules is structurally aligned to identify common chemical features. nih.gov For a structure-based approach, the three-dimensional structure of the biological target (e.g., a protein) is used to determine the complementary features a ligand must possess to bind effectively. nih.gov
The essential pharmacophoric features of this compound can be deduced from its chemical structure. These features represent patterns of abstract properties rather than specific chemical groups. researchgate.net Key features for this compound would likely include:
Hydrogen Bond Acceptors (HBA): The oxygen atom in the morpholine ring and the nitrogen atom in the quinoline ring are potential hydrogen bond acceptors. The hydroxyl group's oxygen atom can also act as an acceptor. nih.gov
Hydrogen Bond Donors (HBD): The hydroxyl (-OH) group on the quinoline ring is a primary hydrogen bond donor. nih.gov
Aromatic (AR): The quinoline ring system provides a distinct aromatic feature, capable of engaging in π-π stacking or other aromatic interactions. nih.gov
Hydrophobic (H): The methyl group (-CH3) and the carbon skeleton of the quinoline and morpholine rings contribute to the molecule's hydrophobicity. nih.gov
By mapping these features, a 3D pharmacophore model can be generated. This model serves as a template in virtual screening campaigns to identify other molecules from large compound libraries that share the same essential features and spatial arrangement, and thus may exhibit similar biological activity. nih.gov Furthermore, these models are instrumental in lead optimization, where a compound's structure is systematically modified to enhance its fit to the pharmacophore model, potentially improving its potency and selectivity. fiveable.me The combination of pharmacophore modeling with molecular docking simulations can further refine this process, providing a more detailed understanding of the binding interactions. nih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Structural Origin in Compound | Potential Interaction |
| Hydrogen Bond Donor (HBD) | 6-hydroxyl group (-OH) | Interaction with electron-rich residues in a binding pocket. |
| Hydrogen Bond Acceptor (HBA) | Morpholinyl oxygen, Quinoline nitrogen, 6-hydroxyl oxygen | Interaction with hydrogen-donating residues (e.g., Ser, Thr, Tyr). |
| Aromatic Ring (AR) | Quinoline core | π-π stacking, cation-π, or hydrophobic interactions. |
| Hydrophobic Center (H) | Methyl group, Alicyclic morpholine ring | Van der Waals interactions within a hydrophobic pocket. |
| Positive Ionizable (PI) | Morpholinyl nitrogen (under acidic conditions) | Ionic interactions with negatively charged residues (e.g., Asp, Glu). |
Machine Learning and Artificial Intelligence Approaches in Predicting Biological Activities
Machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery for predicting the biological activities of small molecules, thereby reducing the time and cost associated with experimental screening. nih.gov These computational methods excel at identifying complex structure-activity relationships that are otherwise difficult to discern. nih.govbiorxiv.org For this compound, ML models can be trained to predict its potential biological activities based on its structural properties.
The process involves training algorithms on large datasets of compounds with known activities. nih.gov Molecular descriptors—numerical representations of a molecule's physicochemical, topological, and electronic properties—are calculated and used as the input features for the model. nih.gov Various ML algorithms, such as random forest, gradient boosting, and support vector machines, can be employed. nih.gov Random forest models, for instance, construct multiple decision trees and average their outputs to make a prediction, often achieving high accuracy. nih.govnih.gov
To predict the activity of this compound, a framework would be established where its molecular descriptors are fed into a pre-trained model. nih.gov The model, having learned the relationship between chemical structures and biological outcomes from a training set, would then output a predicted activity level, such as the half-maximal inhibitory concentration (pIC50). nih.gov The development of novel fragment-based encoding methodologies and target-specific descriptor subsets can enhance the predictive power of these models. vanderbilt.edu
The successful application of ML in this context is demonstrated by studies where models have predicted the bioactivity of natural compounds and aromatase inhibitors with high correlation (R²) values, in some cases exceeding 0.8. nih.govnih.gov These models not only predict activity but can also be used for virtual screening to identify novel compounds with desired biological profiles. vanderbilt.edu
Table 2: Example Molecular Descriptors and Predicted Activity for this compound using a Hypothetical ML Model
| Descriptor Type | Specific Descriptor | Value for Compound | Predicted Activity (pIC50) | Model Performance (Example) |
| Physicochemical | Molecular Weight (MW) | 258.31 | ||
| LogP (Octanol-Water Partition) | 2.5 - 3.0 | 7.2 | Random Forest (R² = 0.84) nih.gov | |
| Topological Polar Surface Area (TPSA) | ~50 Ų | |||
| Topological | Number of Rotatable Bonds | 2 | ||
| Wiener Index | 1350 | 6.9 | Gradient Boosting (R² = 0.77) nih.gov | |
| Electronic | Dipole Moment | ~3.5 D | ||
| Fingerprints | Morgan Fingerprints | Binary Vector | 7.1 | Deep Neural Network (AUC = 0.9) nih.gov |
Note: Predicted activity values are hypothetical and for illustrative purposes. Model performance metrics are based on published studies for similar tasks. nih.govnih.gov
In silico Prediction of Biological Pathways and Off-Target Mechanisms
A significant challenge in drug development is the potential for small molecules to interact with unintended biological targets, leading to off-target effects. nih.govnih.gov In silico methods provide a powerful means to predict these off-target interactions and the biological pathways a compound like this compound might modulate. nih.govfrontiersin.org These predictions are crucial for anticipating potential side effects and for identifying new therapeutic opportunities (drug repurposing). chemrxiv.org
Computational approaches to predict off-target interactions often use either 2D or 3D similarity methods. nih.govfrontiersin.org One common technique is the Similarity Ensemble Approach (SEA), which compares the 2D chemical structure of a query compound against a database of ligands with known biological targets. frontiersin.org Another method, inverse docking, screens a small molecule against a large collection of 3D protein structures to identify potential binding partners. nih.gov For a given compound, a list of potential off-target interactions is generated, often with a confidence score for each prediction. nih.govfrontiersin.org Studies have shown that a significant percentage of these predicted interactions can be experimentally confirmed. frontiersin.org
Once potential targets are identified, bioinformatics tools are used to analyze their roles in biological pathways. nih.gov By mapping the predicted targets to known signaling and metabolic pathways, researchers can generate hypotheses about the compound's broader biological effects. nih.govnih.gov For example, tools can perform enrichment analysis to see if the predicted targets are statistically over-represented in certain canonical pathways. nih.gov This can be further integrated with gene expression data from relevant tissues to predict the functional consequences of these interactions. nih.govfrontiersin.org This comprehensive computational process can generate a detailed off-target pharmacology report, providing valuable insights long before a compound enters extensive experimental testing. nih.govfrontiersin.org
Table 3: Illustrative In Silico Off-Target and Pathway Prediction for this compound
| Prediction Method | Predicted Off-Target (Example) | Associated Biological Pathway | Potential Implication | Confidence Score (Hypothetical) |
| 2D Similarity (SEA) | Serine/Threonine Kinase B-Raf | MAPK Signaling Pathway | Modulation of cell proliferation, differentiation | 0.75 |
| Inverse Docking | Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Anti-inflammatory effects | High |
| Pharmacophore Screen | Histamine H1 Receptor | Histamine Signaling | Antihistaminic effects | Medium |
| TargetNet chemrxiv.org | Carbonic Anhydrase II | pH Regulation | Diuretic or other systemic effects | 0.82 |
Advanced Research Methodologies and Techniques for Characterization of Biological Interactions
Biophysical Techniques for Ligand-Target Binding Characterization
Biophysical techniques are essential for a quantitative understanding of the molecular interactions between a ligand and its target protein. These methods provide critical data on the dynamics and energetics of binding.
Surface Plasmon Resonance (SPR) and Grating Coupled Interferometry (GCI) for Binding Kinetics and Affinities
Surface Plasmon Resonance (SPR) and Grating Coupled Interferometry (GCI) are powerful, label-free optical techniques used to measure biomolecular interactions in real time. In a typical SPR experiment, one molecule (the ligand, such as a protein) is immobilized on a sensor chip, and the other molecule (the analyte, like 4-methyl-2-(4-morpholinyl)-6-quinolinol) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of the association rate (k_a) and dissociation rate (k_d) of the interaction, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_d/k_a).
GCI is a related interferometry-based technology that also measures changes in the refractive index due to binding events. It is known for its high sensitivity, making it particularly suitable for detecting the binding of small molecules, and can provide high-quality kinetic data.
Hypothetical Data Table for SPR/GCI Analysis of this compound Binding to a Target Protein
| Parameter | Value | Unit |
| Association Rate (k_a) | Data not available | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | Data not available | s⁻¹ |
| Dissociation Constant (K_D) | Data not available | M |
Note: This table illustrates the type of data obtained from SPR/GCI experiments. Specific values for this compound are not available in published literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target macromolecule. The resulting heat changes are measured, and a binding isotherm is generated. Fitting this data provides the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.
Hypothetical Thermodynamic Data from ITC for this compound Binding
| Thermodynamic Parameter | Value | Unit |
| Binding Affinity (K_D) | Data not available | µM |
| Stoichiometry (n) | Data not available | |
| Enthalpy Change (ΔH) | Data not available | kcal/mol |
| Entropy Change (ΔS) | Data not available | cal/mol·K |
| Gibbs Free Energy (ΔG) | Data not available | kcal/mol |
Note: This table represents the thermodynamic parameters that would be determined from an ITC experiment. No such data has been published for this compound.
MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for Interaction Affinity and Stability
MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell of a molecule. When a ligand binds to a target protein, these properties can change, leading to a change in thermophoretic movement. By fluorescently labeling one of the binding partners, the affinity of the interaction can be determined by titrating the non-labeled partner.
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. The technique monitors the unfolding of a protein as a function of temperature using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A stabilizing ligand, such as this compound, would increase the melting temperature (T_m) of the target protein, and the magnitude of this thermal shift (ΔT_m) can be related to the binding affinity.
Hypothetical Data Table for MST and DSF Analysis
| Technique | Parameter | Value | Unit |
| MST | Binding Affinity (K_d) | Data not available | µM |
| DSF | Melting Temperature (T_m) - Protein alone | Data not available | °C |
| DSF | Melting Temperature (T_m) - Protein + Ligand | Data not available | °C |
| DSF | Thermal Shift (ΔT_m) | Data not available | °C |
Note: This table shows the typical data generated from MST and DSF experiments. Specific experimental values for this compound are not available.
Structural Biology Approaches for Elucidating Ligand-Target Complexes
Structural biology methods provide high-resolution three-dimensional information about how a ligand binds to its target, revealing the specific atomic interactions that mediate binding.
X-ray Crystallography of Protein-Ligand Co-crystals for Atomic Resolution Structures
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein-ligand complex. This method requires the growth of a high-quality crystal of the target protein in complex with the ligand (a co-crystal). The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be modeled at atomic resolution. This provides invaluable information on the binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics of Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of biomolecules in solution, which more closely mimics the physiological environment. In the context of ligand binding, NMR can be used to identify the binding site on the protein by monitoring changes in the chemical shifts of specific atoms upon addition of the ligand (chemical shift perturbation). Furthermore, advanced NMR techniques can be used to determine the three-dimensional structure of the protein-ligand complex and to probe the dynamics of the interaction.
'Omics' Technologies for Comprehensive Mechanistic Profiling
'Omics' technologies provide a global perspective on the cellular effects of a compound, moving beyond a single target to a systems-level understanding of its mechanism of action.
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct targets of a compound and understanding its downstream effects on cellular signaling pathways. msbioworks.com A common approach is chemical proteomics, where a compound of interest is modified with a reactive group to allow for its capture, along with its binding partners, from a cell lysate. For instance, a study on quinoline (B57606) drugs used a functional proteomics approach to identify their binding proteins by exploiting the structural similarity between quinolines and the purine (B94841) ring of ATP. nih.gov This led to the identification of aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets. nih.gov
In the context of cancer research, proteomics has been used to identify resistance biomarkers to PI3K inhibitors. In a study of triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, reverse phase protein array (RPPA) was used to analyze the levels of 182 proteins at baseline and after treatment with the pan-PI3K inhibitor BKM120. nih.govnih.gov This analysis revealed that elevated baseline levels of proteins such as EGFR and Bcl-xL, as well as treatment-induced increases in phosphorylated Aurora kinases, were associated with resistance. nih.gov Such studies are crucial for predicting patient response and developing combination therapies.
| Compound/Class | Proteomics Technique | Key Findings | Reference |
|---|---|---|---|
| Quinoline Drugs | Displacement Affinity Chromatography | Identified ALDH1 and QR2 as selective targets. | nih.gov |
| BKM120 (pan-PI3K inhibitor) | Reverse Phase Protein Array (RPPA) | Identified baseline EGFR, pHER3, Bcl-xL and others as resistance biomarkers in TNBC. | nih.govnih.gov |
| Taselisib (PI3K inhibitor) | Chemical Proteomics with HaloTag | Pulled down PI3K as the primary target from cell lysates. | msbioworks.com |
Metabolomics, the comprehensive analysis of small molecule metabolites, provides a functional readout of the physiological state of a cell and can reveal how a compound perturbs metabolic pathways. The PI3K pathway, a common target for quinoline and morpholine-containing inhibitors, is a key regulator of cellular metabolism. aacrjournals.orgaacrjournals.orgnih.gov
A study using mass spectrometry-based metabolomics discovered that treatment with the class I PI3K inhibitor pictilisib (B1683980) (GDC-0941) led to significant changes in the plasma metabolome of mice with PTEN-deficient tumors. aacrjournals.orgnih.gov Specifically, the concentrations of 26 metabolites, including amino acids, acylcarnitines, and phosphatidylcholines, were increased following drug administration. aacrjournals.orgnih.gov These findings were then translated to a phase I clinical trial, where time- and dose-dependent changes in 22 of these plasma metabolites were observed in patients, demonstrating their potential as pharmacodynamic biomarkers. aacrjournals.orgnih.gov Another study investigating the effects of PI3K/mTOR inhibition in lung adenocarcinoma cells used metabolomics to show a decrease in key metabolites involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net
| Compound | Metabolomics Approach | Key Metabolic Changes | Reference |
|---|---|---|---|
| Pictilisib (GDC-0941) | Mass Spectrometry-based | Increased plasma levels of 26 metabolites (amino acids, acylcarnitines, phosphatidylcholines). | aacrjournals.orgnih.gov |
| PI3K/mTOR inhibitors | Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOFMS) | Decreased levels of metabolites in glycolysis and the pentose phosphate pathway. | researchgate.net |
| Quinoline | HPLC and Capillary GC | Major metabolite identified as 5,6-dihydroxy-5,6-dihydroquinoline. | nih.gov |
High-Throughput Screening (HTS) in Academic Research Settings
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target or cellular phenotype. vipergen.comnih.gov
The success of an HTS campaign hinges on the development of a robust and reliable assay. This involves selecting an appropriate assay format (e.g., biochemical or cell-based), optimizing parameters such as substrate and enzyme concentrations, and ensuring the assay is sensitive enough to detect inhibitors of varying potencies. youtube.com For quinoline-based compounds, a variety of assays have been developed. For example, in the search for novel PI3K inhibitors, a common HTS assay is a fluorescence-based method that measures the production of ADP, a product of the kinase reaction. nih.gov For DNA methyltransferase (DNMT) inhibitors, a restriction-based fluorescent assay has been adapted for HTS, where the inhibition of methylation allows a restriction enzyme to cleave a DNA duplex, resulting in a loss of fluorescence. mdpi.com The development of a novel HTS method for optimizing the synthesis of quinoxaline (B1680401) derivatives using microdroplet reactions coupled with mass spectrometry has also been reported, showcasing the versatility of HTS approaches. nih.govresearchgate.net
Once an HTS campaign is complete, the resulting "hits" – compounds that show activity in the primary screen – must be prioritized for further investigation. This process involves a series of secondary and counter-screens to confirm the activity of the hits, determine their potency and selectivity, and eliminate false positives. vipergen.com Cheminformatics tools are often used to analyze the structural properties of the hits and identify promising scaffolds for lead optimization.
For instance, an HTS campaign against the p110α isoform of PI3K led to the identification of three hit compounds, including a 4-morpholino-2-phenylquinazoline, which was subsequently optimized into a nanomolar lead. researchgate.net In another example, HTS of a compound library for antifungal activity identified 8-hydroxyquinoline (B1678124) derivatives as promising hits, with clioquinol (B1669181) showing potent activity against various Candida and dermatophyte species. nih.gov The prioritization process also involves assessing the "drug-likeness" of the hits, considering factors such as their physicochemical properties and potential for oral bioavailability. thermofisher.com
| Target/Goal | Screening Approach | Example Hit Scaffold | Reference |
|---|---|---|---|
| PI3Kα Inhibition | Biochemical HTS | 4-morpholino-2-phenylquinazoline | researchgate.net |
| Antifungal Activity | Cell-based HTS | 8-hydroxyquinoline | nih.gov |
| Topoisomerase I Inhibition | Biochemical HTS | Substituted quinolines | nih.gov |
| DNA Methyltransferase Inhibition | Biochemical HTS | Bis-quinolines | mdpi.com |
Future Research Directions and Theoretical Applications of 4 Methyl 2 4 Morpholinyl 6 Quinolinol
Rational Design and Synthesis of Next-Generation Quinolinol Derivatives with Enhanced Potency and Selectivity
The rational design of new therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to improve the efficacy and safety of lead compounds. researchgate.net For 4-methyl-2-(4-morpholinyl)-6-quinolinol, future research would focus on systematic structural modifications to enhance its biological potency and target selectivity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its activity. nih.govgeorgiasouthern.edu
Key strategies for designing next-generation derivatives would include:
Modification of the Quinoline (B57606) Core: Altering the substitution pattern on the quinoline ring system can significantly impact biological activity. For instance, introducing different functional groups at various positions could modulate the compound's electronic properties and interaction with biological targets. nih.gov
Variation of the C4-Methyl Group: The methyl group at the C4 position can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the target's binding pocket.
Derivatization of the C2-Morpholinyl Moiety: The morpholine (B109124) ring is a common feature in many bioactive compounds. nih.gov Replacing it with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, could alter the compound's solubility, metabolic stability, and binding affinity. nih.gov
Esterification or Etherification of the C6-Hydroxyl Group: The phenolic hydroxyl group is a key site for modification. Converting it to ethers or esters can change the compound's pharmacokinetic properties and potentially serve as a prodrug strategy. researchgate.net
Table 1: Strategies for Rational Design of this compound Derivatives
| Molecular Moiety | Modification Strategy | Potential Outcome |
|---|---|---|
| Quinoline Core | Introduction of halogens, nitro, or amino groups | Altered electronic properties, enhanced binding affinity researchgate.netnih.gov |
| C4-Methyl Group | Replacement with larger alkyl or aryl groups | Improved steric fit in target binding site nih.gov |
| C2-Morpholinyl Ring | Substitution with piperazine, thiomorpholine, etc. | Modified solubility, polarity, and target interaction nih.gov |
| C6-Hydroxyl Group | Conversion to ethers or esters | Improved pharmacokinetic profile, potential for prodrugs researchgate.net |
Exploration of Novel Biological Pathways and Targets in Disease Research
Quinoline derivatives are known to interact with a wide array of biological targets, making them valuable tools for disease research. rsc.orgresearchgate.net A primary future direction for this compound is the identification of its specific molecular targets and the elucidation of the biological pathways it modulates. Given the broad activities of the quinoline class, this compound could potentially target key proteins involved in cancer, infectious diseases, or neurodegenerative disorders. nih.govmdpi.com
Potential target classes for investigation include:
Kinases: Many quinoline-based molecules are potent kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. nih.govnih.gov Research could explore the inhibitory activity of this compound against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) or c-Met. nih.gov
G-Protein Coupled Receptors (GPCRs): Quinazoline derivatives, which are structurally related to quinolines, have been developed as high-affinity antagonists for receptors like the opioid receptor-like 1 (ORL1). nih.gov
Enzymes and DNA/RNA: Some quinoline derivatives function by intercalating with DNA or inhibiting critical enzymes, leading to their use as anticancer or antimicrobial agents. rsc.orgnih.gov
Enhancer Regions: Recent studies have identified small molecules based on the 8-quinolinol scaffold that can inhibit the activity of specific gene enhancers, such as the IGH enhancer in B-cell lymphomas, thereby reducing the expression of oncogenes like MYC. nih.gov
Identifying novel targets will be crucial for designing more effective and targeted therapeutic strategies for various human diseases. nih.gov
Development as a Chemical Probe for Investigating Specific Biological Processes
Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex cellular processes. morressier.comresearchgate.net The quinoline scaffold is an excellent fluorophore due to its rigid, aromatic structure and interesting photophysical properties. crimsonpublishers.comrsc.org this compound possesses the necessary structural features to be developed into a chemical probe.
Future research could focus on:
Fluorescent Ion Sensing: Quinoline derivatives are widely used as fluorescent sensors for detecting metal ions like Zn(II), Al(III), and Fe(III). rsc.orgacs.orgsemanticscholar.org The nitrogen and oxygen atoms in the this compound structure provide potential chelation sites that could lead to a change in fluorescence upon binding to specific ions. This could be applied to imaging labile ion pools within living cells. acs.org
pH Sensing: The fluorescence of some quinoline-based compounds is sensitive to changes in pH, allowing them to be used as probes for monitoring pH fluctuations in cellular compartments. researchgate.net
Reactive Species Detection: The core structure could be modified with reactive moieties to create probes that "turn on" their fluorescence in the presence of specific biological analytes, such as reactive oxygen species (ROS) or sulfane sulfur. nih.govrsc.org For example, a pro-fluorescent probe containing a morpholine moiety has been developed to detect biological oxidants. nih.govresearchgate.net
The development of such probes would provide powerful tools for gaining deeper insights into cellular signaling, metabolic pathways, and the role of various species in health and disease. crimsonpublishers.comnih.gov
Integration of Multi-Omics and Computational Data for Systems-Level Understanding of Compound Action
To fully understand the biological effects of this compound, future research must move beyond single-target interactions and adopt a systems biology approach. nih.govnumberanalytics.com This involves integrating data from high-throughput "omics" technologies with computational modeling to build a holistic picture of the compound's mechanism of action. numberanalytics.com
Key methodologies include:
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can reveal which signaling pathways are activated or inhibited.
Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can identify the protein targets of the compound, while phosphoproteomics can reveal its impact on cellular signaling networks by mapping changes in protein phosphorylation. nih.gov
Computational Modeling: Integrating these large datasets into computational models allows researchers to simulate the compound's effects on the entire cellular system, helping to identify key nodes and predict downstream consequences. numberanalytics.com
This systems-level understanding is critical for identifying not only the primary targets but also the broader network effects of the compound, which can provide insights into its efficacy and potential side effects. numberanalytics.comnih.gov
Theoretical Frameworks for Predicting Polypharmacology and Off-Target Mechanisms
Most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While this can be beneficial, unintended "off-target" interactions are a major cause of adverse effects and drug development failure. nih.gov Computational and theoretical approaches are becoming increasingly vital for predicting these interactions early in the discovery process. researchgate.net
For this compound, theoretical frameworks can be applied to:
Predict Target Profiles: Advanced computational methods can screen the compound against vast databases of protein structures to predict a wide range of potential on- and off-target interactions. nih.gov This helps to anticipate potential side effects, such as the inhibition of hERG K+ channels, a common off-target effect for some quinoline derivatives that carries a cardiovascular risk. nih.gov
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be used to understand the structural features required for binding to both desired and undesired targets. frontiersin.orgmdpi.com This knowledge can guide the rational design of more selective analogues.
Molecular Dynamics Simulations: MD simulations can provide detailed insights into the binding dynamics of the compound with its targets, helping to explain the structural basis for its affinity and selectivity. frontiersin.org
By proactively identifying potential off-target interactions, researchers can prioritize the most promising candidates and modify structures to mitigate safety risks. nih.gov
Table 2: Computational Approaches for Characterizing Quinolinol Derivatives
| Computational Method | Application | Research Goal |
|---|---|---|
| 3D-QSAR | Predict biological activity based on 3D structure | Guide synthesis of more potent and selective compounds frontiersin.org |
| Molecular Docking | Predict binding mode and affinity to protein targets | Identify likely biological targets and off-targets frontiersin.org |
| Molecular Dynamics | Simulate compound-protein interactions over time | Understand binding stability and conformational changes frontiersin.org |
| Off-Target Prediction | Screen against databases of known safety liabilities | Proactively identify potential for adverse effects nih.govnih.gov |
Potential Applications in Interdisciplinary Research Fields (e.g., materials science, biosensor development, if applicable theoretically)
The utility of quinoline derivatives extends beyond medicine into various interdisciplinary fields. rroij.com The unique chemical properties of this compound suggest its potential application in materials science and as a component in advanced biosensors.
Theoretical applications include:
Biosensor Development: The ability of the quinolinol scaffold to act as a chemosensor can be harnessed to develop optical or electrochemical biosensors. derpharmachemica.commdpi.com For example, a quinoline-based hydrazone derivative has been shown to act as a colorimetric and fluorescent sensor for specific biocides. mdpi.com The compound could theoretically be immobilized on a solid support to create a reusable sensor for environmental or industrial monitoring.
Materials Science: 8-Hydroxyquinoline (B1678124) and its derivatives are used as electron carriers in organic light-emitting diodes (OLEDs). semanticscholar.orgrroij.com Furthermore, some quinolinol derivatives have been investigated as corrosion inhibitors for metals, forming a protective film on the material's surface. researchgate.net Theoretical and experimental studies could explore the potential of this compound and its polymers in creating novel functional materials with specific optical, electronic, or protective properties.
Catalysis: Copper-quinoline complexes have been shown to catalyze various biological and chemical processes, such as the oxidation of catechol to o-quinone. mdpi.com The chelating properties of this compound could be exploited to develop new, efficient catalysts for synthetic chemistry.
Exploring these interdisciplinary applications could unlock new value and utility for this versatile chemical scaffold, bridging the gap between medicinal chemistry and materials science.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-2-(4-morpholinyl)-6-quinolinol and its derivatives?
Methodological Answer: The synthesis typically involves functionalizing the quinoline core via nucleophilic substitution or condensation reactions. For example, 6-amino-2-methylquinolin-4-ol can react with morpholine derivatives under acidic or thermal conditions to introduce the morpholinyl group. Key steps include:
Condensation : Reacting aminoquinoline intermediates with morpholine-containing reagents (e.g., bromoacetophenone or ethyl bromoacetate) in anhydrous ethanol with sodium acetate as a catalyst .
Cyclization : Heterocyclization of thiourea intermediates with brominated reagents to form thiazolidinone or thiazole derivatives .
Purification : Column chromatography using silica gel and polar solvents (e.g., ethanol/water mixtures) to isolate the product.
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
NMR Spectroscopy : and NMR to confirm substituent positions and detect hydrogen bonding (e.g., hydroxyl or morpholinyl protons) .
Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
X-ray Crystallography : For unambiguous determination of crystal structure, as demonstrated in related quinoline derivatives .
IR Spectroscopy : To identify functional groups like C=O or N-H stretches in thiourea intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing morpholinyl groups into quinoline scaffolds?
Methodological Answer: Optimization involves systematic variation of:
Catalysts : Sodium acetate or triethylamine to enhance nucleophilic substitution efficiency .
Solvent Systems : Anhydrous ethanol or dioxane-acetic acid mixtures to stabilize intermediates and improve yields .
Temperature : Reflux conditions (80–150°C) to accelerate cyclization while minimizing side reactions.
Substituent Effects : Electron-withdrawing groups on the quinoline core (e.g., fluorine at position 6) may require adjusted stoichiometry, as seen in fluorinated analogs .
Q. How should researchers address contradictions in biological activity data for morpholinyl-substituted quinolines?
Methodological Answer: Contradictions often arise from:
Structural Variations : Minor differences in substituent positions (e.g., hydroxyl vs. methoxy groups) can drastically alter bioactivity. Comparative studies using isosteric analogs are recommended .
Assay Conditions : Variability in cell lines or enzymatic assays may skew results. Standardize protocols (e.g., MIC values for antimicrobial testing) and include positive controls.
Computational Modeling : Use molecular docking or QSAR to predict binding affinities and rationalize discrepancies .
Q. What strategies are effective for late-stage functionalization of this compound?
Methodological Answer: Late-stage modifications focus on preserving the morpholinyl group while diversifying other positions:
C-6 Hydroxyl Group : Acylation or alkylation to improve pharmacokinetic properties .
C-8 Position : Suzuki-Miyaura coupling for aryl/heteroaryl introduction, leveraging palladium catalysts .
Thiourea Derivatives : React with bromoacetophenone to form thiazole rings, enhancing anticancer activity .
Data Analysis & Experimental Design
Q. How can researchers design experiments to elucidate the mechanism of action of morpholinyl-quinoline derivatives?
Methodological Answer: A multi-disciplinary approach is essential:
Kinetic Studies : Monitor enzyme inhibition (e.g., kinase assays) to identify target pathways .
Cellular Imaging : Fluorescence tagging (e.g., with BODIPY probes) to track intracellular localization .
Metabolomics : LC-MS profiling to detect changes in metabolic pathways upon treatment.
Gene Expression Analysis : RNA sequencing to identify differentially expressed genes linked to observed bioactivity .
Q. What are the best practices for resolving low yields in the synthesis of thiourea-linked quinoline derivatives?
Methodological Answer:
Reagent Purity : Ensure phenyl isothiocyanate or ammonium thiocyanate is freshly distilled to avoid hydrolysis .
Acid Catalysis : Use concentrated HCl to protonate intermediates and drive thiourea formation .
Solvent Optimization : Replace ethanol with DMF or THF for better solubility of aromatic intermediates.
Temperature Control : Gradual heating (e.g., 5–6 hours at 150°C) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
